molecular formula C11H16N4O2 B7926218 2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

Cat. No.: B7926218
M. Wt: 236.27 g/mol
InChI Key: VLRQXFHALYOYLT-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a synthetic organic compound with a molecular formula of C₁₂H₁₈N₄O₂. This compound is characterized by the presence of an amino group, an isopropyl group, and a pyrazinyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazine-2-carboxylic acid, isopropylamine, and acetic anhydride.

    Formation of Intermediate: Pyrazine-2-carboxylic acid is reacted with acetic anhydride to form an intermediate compound, which is then treated with isopropylamine to introduce the isopropyl group.

    Amination: The intermediate is further reacted with ammonia or an amine source to introduce the amino group, resulting in the formation of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is conducted to explore its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.

    Industry: It is used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propanamide
  • 2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butanamide

Uniqueness

2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Biological Activity

2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a synthetic organic compound notable for its diverse biological activities, particularly in the context of cancer research and apoptosis regulation. This article delves into its biological mechanisms, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C12H18N4O2C_{12}H_{18}N_{4}O_{2} and a molecular weight of 222.29 g/mol. Its structure features an amino group, an isopropyl side chain, and a pyrazine moiety, which contribute to its biological activity.

Property Value
Molecular FormulaC12H18N4O2C_{12}H_{18}N_{4}O_{2}
Molecular Weight222.29 g/mol
Functional GroupsAmino, Isopropyl, Pyrazine

The biological activity of this compound primarily involves its role as an inhibitor of apoptosis proteins (IAPs). By inhibiting the interaction between Smac proteins and IAPs, this compound promotes apoptosis in cancer cells, making it a candidate for cancer therapy. The compound’s mechanism can be summarized as follows:

  • Binding to IAPs : The compound interacts with specific proteins that regulate cell survival.
  • Induction of Apoptosis : By disrupting the survival signals, it leads to programmed cell death in malignant cells.
  • Selectivity for Cancer Cells : It exhibits selective toxicity towards rapidly proliferating cancer cells while sparing normal cells.

Biological Activity Studies

Research indicates significant anti-cancer properties associated with this compound. In vitro studies have shown that it induces apoptosis in various cancer cell lines. The following table summarizes key findings from recent studies:

Study Cell Line Effect Observed Reference
Study 1FaDu HypopharyngealIncreased apoptosis rates
Study 2A549 Lung CancerReduced cell viability
Study 3MCF-7 Breast CancerInduction of caspase activation

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications to the pyrazine ring and amino group significantly affect the compound's biological activity. For example, variations in the isopropyl group can enhance binding affinity to target proteins or alter toxicity profiles.

  • Pyrazine Modifications : Alterations in substituents on the pyrazine ring can enhance anti-cancer activity.
  • Amino Group Variants : Different amino groups can modulate the interaction with IAPs, affecting apoptosis induction.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study involving A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers within 24 hours.
  • Case Study 2 : In vivo studies on xenograft models showed significant tumor reduction when treated with this compound compared to controls, indicating its potential as a therapeutic agent.
  • Case Study 3 : Combination therapy with standard chemotherapeutics showed enhanced efficacy when paired with this compound, suggesting synergistic effects.

Properties

IUPAC Name

2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-8(2)15(11(17)5-12)7-10(16)9-6-13-3-4-14-9/h3-4,6,8H,5,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRQXFHALYOYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)C1=NC=CN=C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.